
(TETRACARBOXYPHTHALOCYANINATO)NICKEL(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(TETRACARBOXYPHTHALOCYANINATO)NICKEL(II) is a coordination compound with the chemical formula C36H16N8NiO8. It belongs to the class of phthalocyanine complexes, which are known for their intense coloration and stability. This compound is particularly notable for its applications in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (TETRACARBOXYPHTHALOCYANINATO)NICKEL(II) typically involves the reaction of nickel salts with tetracarboxyphthalocyanine ligands. One common method includes the following steps:
Preparation of Tetracarboxyphthalocyanine Ligand: This involves the cyclotetramerization of phthalonitrile derivatives in the presence of a suitable catalyst.
Complexation with Nickel: The tetracarboxyphthalocyanine ligand is then reacted with a nickel salt, such as nickel acetate, under reflux conditions in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of (TETRACARBOXYPHTHALOCYANINATO)NICKEL(II) may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(TETRACARBOXYPHTHALOCYANINATO)NICKEL(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the carboxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: Various substituted phthalocyanine derivatives.
科学的研究の応用
(TETRACARBOXYPHTHALOCYANINATO)NICKEL(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a component in electronic devices such as organic solar cells and sensors.
作用機序
The mechanism by which (TETRACARBOXYPHTHALOCYANINATO)NICKEL(II) exerts its effects involves its ability to interact with molecular targets through coordination chemistry. The compound can bind to various substrates, facilitating electron transfer processes. In photodynamic therapy, it generates reactive oxygen species that can damage cellular components, leading to cell death.
類似化合物との比較
Similar Compounds
(TETRACARBOXYZINC(II)PHTHALOCYANINE): Similar structure but with zinc instead of nickel.
(TETRACARBOXYCOPPER(II)PHTHALOCYANINE): Copper-based analog with similar properties.
(TETRACARBOXYCOBALT(II)PHTHALOCYANINE): Cobalt-based analog with distinct redox properties.
Uniqueness
(TETRACARBOXYPHTHALOCYANINATO)NICKEL(II) is unique due to its specific electronic configuration and coordination environment, which impart distinct catalytic and photophysical properties. Its stability and ability to undergo various chemical transformations make it particularly valuable in both research and industrial applications.
特性
CAS番号 |
107122-90-7 |
|---|---|
分子式 |
C36H16N8NiO8 |
分子量 |
747.25 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


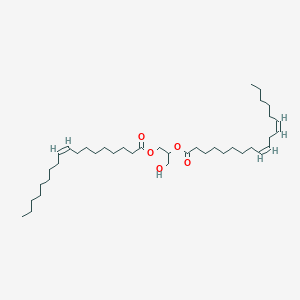
![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)
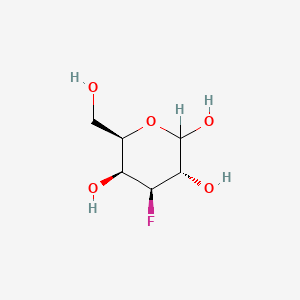
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)
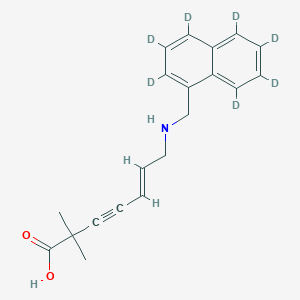
![3-O-tert-butyl 5-O-[(1S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140391.png)

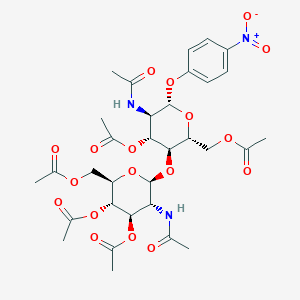
![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)
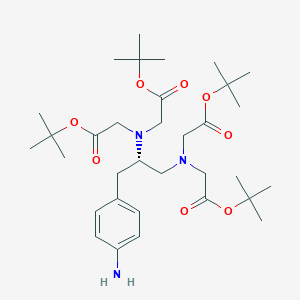
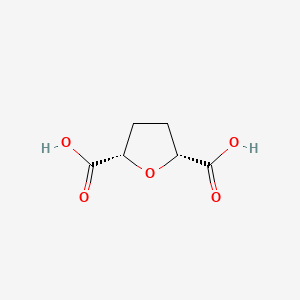
![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)
![N-[(1S)-1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B1140405.png)
